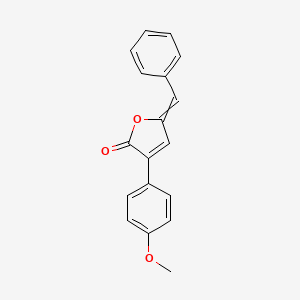
5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both benzylidene and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and 4-methoxyacetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation reaction. This could include the use of continuous flow reactors, improved catalysts, and solvent recycling to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest that it could interact with various biological targets, leading to potential therapeutic applications.
Medicine
Research into the medicinal properties of this compound could reveal its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Further studies are needed to fully understand its pharmacological effects and mechanisms of action.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of dyes, polymers, and other materials. Its reactivity and stability make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism by which 5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-phenylfuran-2(5H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Benzylidene-3-(4-hydroxyphenyl)furan-2(5H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the methoxy group in 5-Benzylidene-3-(4-methoxyphenyl)furan-2(5H)-one distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various fields.
Properties
CAS No. |
62427-13-8 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-benzylidene-3-(4-methoxyphenyl)furan-2-one |
InChI |
InChI=1S/C18H14O3/c1-20-15-9-7-14(8-10-15)17-12-16(21-18(17)19)11-13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
CNUPQGBEEPMPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















